A Comprehensive Technical Guide to 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride (CAS 1401425-39-5): Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride (CAS 1401425-39-5): Properties, Synthesis, and Applications
Introduction to a Versatile Heterocyclic Building Block
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved therapeutic agents, including treatments for cancer, inflammation, and infectious diseases[1][2]. The functionalization of this core scaffold is a critical step in drug discovery, enabling chemists to modulate pharmacokinetic and pharmacodynamic properties.
4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride, registered under CAS number 1401425-39-5, represents a highly valuable, activated intermediate for synthetic chemistry. It combines the stable, biologically relevant 1-isopropyl-pyrazole core with a reactive chloromethyl group at the 4-position. This chloromethyl moiety serves as a potent electrophilic handle, facilitating covalent bond formation with a wide array of nucleophiles. This guide provides a detailed technical overview of its properties, a proposed synthetic pathway, essential safety protocols, and its strategic application in the synthesis of complex molecules for research and drug development.
Chemical Identity and Physicochemical Properties
Precise characterization is the foundation of reproducible science. While comprehensive experimental data for this specific CAS number is not widely published, its properties can be reliably determined based on its structure and data from closely related analogs. The key physicochemical properties are summarized below.
| Property | Value | Source / Method |
| CAS Number | 1401425-39-5 | - |
| IUPAC Name | 4-(chloromethyl)-1-(propan-2-yl)-1H-pyrazole;hydrochloride | [3] |
| Molecular Formula | C₇H₁₂Cl₂N₂ | Calculated |
| Molecular Weight | 195.09 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid or powder | Inferred from analogs[4] |
| Canonical SMILES | CC(C)N1C=C(C=N1)CCl.Cl | Constructed |
| InChI Key (Free Base) | DYFIPRFWRSVCKB-UHFFFAOYSA-N | [3] |
| Melting Point | Data not available; the methyl analog melts at 94 °C | |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., MeOH, DMSO) | General chemical principles |
Synthesis and Structural Elucidation
The synthesis of functionalized pyrazoles is a well-established field in organic chemistry[5]. For 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride, a logical and efficient synthetic route involves the chlorination of the corresponding alcohol precursor, (1-isopropyl-1H-pyrazol-4-yl)methanol. This strategy is favored as it utilizes a common and reliable transformation.
Rationale for Synthetic Strategy
The conversion of a primary alcohol to a chloride is a fundamental organic transformation. Using thionyl chloride (SOCl₂) is particularly advantageous because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, simplifying product purification. This method is well-documented for converting hydroxymethyl-substituted heterocycles to their chloromethyl analogs[6]. The resulting free base can then be treated with hydrochloric acid to yield the stable hydrochloride salt.
Proposed Synthetic Protocol: Chlorination of (1-isopropyl-1H-pyrazol-4-yl)methanol
Disclaimer: This protocol is a representative procedure based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessment and optimization.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add (1-isopropyl-1H-pyrazol-4-yl)methanol (1.0 eq) and an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise via the dropping funnel over 30 minutes. The causality for slow, cooled addition is to control the initial exothermic reaction and prevent potential side reactions.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
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Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting residue contains the crude 4-(chloromethyl)-1-isopropyl-1H-pyrazole, likely as its initial hydrochloride salt.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., isopropanol/ether) to yield the final, stable 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride.
Workflow Diagram: Proposed Synthesis
Caption: A proposed workflow for the synthesis of the target compound.
Methods for Structural Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is essential.
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¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The expected spectrum in a solvent like DMSO-d₆ would show characteristic signals: a septet and a doublet for the isopropyl group protons, two distinct singlets for the non-equivalent protons on the pyrazole ring, and a singlet for the two protons of the chloromethyl group. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis would confirm the carbon backbone, showing distinct peaks for the isopropyl carbons, the three unique pyrazole ring carbons, and the chloromethyl carbon.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a molecular ion peak corresponding to the mass of the free base [M+H]⁺, confirming the molecular weight.
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Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the calculated theoretical values for the hydrochloride salt, confirming its elemental formula and purity.
Safety, Handling, and Storage
As a reactive chloromethylated heterocyclic compound, 4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride requires careful handling. The safety profile is inferred from Safety Data Sheets (SDS) of structurally similar chemicals[7].
Hazard Assessment
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Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled[8][9].
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Skin Corrosion/Irritation: Expected to cause skin irritation[10][7].
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Eye Damage/Irritation: May cause serious eye irritation or damage[8][7].
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Respiratory Irritation: May cause respiratory irritation upon inhalation of dust[10][7].
Recommended Handling Protocol
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Engineering Controls: All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[9]. Ensure an eyewash station and safety shower are readily accessible[11].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times[10][11].
-
Dispensing: When weighing or transferring the solid, do so carefully to minimize dust generation. Use appropriate tools (spatulas) and a contained weighing environment if possible.
-
Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.
Storage and Stability
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Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases[9]. Some suppliers recommend storage under an inert atmosphere at 2-8°C to maximize long-term stability[12].
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Integrity: The hydrochloride salt form enhances stability compared to the free base. However, like many chloromethyl compounds, it can be sensitive to moisture and should be protected from atmospheric humidity.
Applications in Research and Development
The primary value of this compound lies in its utility as a versatile synthetic intermediate for introducing the 1-isopropyl-pyrazole-4-yl-methyl moiety into target molecules.
Role as a Synthetic Intermediate
The C-Cl bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic. This makes it an excellent substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions. Researchers can react this compound with a variety of nucleophiles—such as amines, phenols, thiols, and carbanions—to construct more complex molecular architectures. This is a cornerstone strategy in combinatorial chemistry and lead optimization, where diverse functional groups are systematically introduced to probe structure-activity relationships (SAR).
The Pyrazole Scaffold in Drug Discovery
The 1-isopropylpyrazole core is a desirable feature in many drug candidates. The isopropyl group can provide beneficial steric bulk and lipophilicity, potentially improving binding affinity to biological targets and enhancing cell permeability. Molecules containing substituted pyrazole rings have been successfully developed as kinase inhibitors, anti-inflammatory agents (e.g., COX-2 inhibitors), and antitumor agents[1][13][14]. This compound provides a direct and efficient route to incorporate this valuable pharmacophore.
Conceptual Application Workflow
Caption: The central role of the title compound in generating diverse molecular scaffolds.
Conclusion
4-(Chloromethyl)-1-isopropyl-1H-pyrazole hydrochloride (CAS 1401425-39-5) is a strategically important chemical intermediate for researchers in organic synthesis and medicinal chemistry. Its structure provides a stable, drug-like pyrazole core appended with a reactive electrophilic site, enabling its facile incorporation into a wide range of molecular frameworks. While detailed experimental data for this specific compound is limited, its properties, synthesis, and handling can be reliably inferred from established chemical principles and data on analogous structures. Adherence to stringent safety protocols is mandatory for its handling. Ultimately, this compound serves as a valuable tool, empowering scientists to accelerate the discovery and development of novel, potentially life-saving therapeutic agents.
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